Cas no 2168784-08-3 (4-bromo-6-fluoro-1-methyl-1H-indole)
4-bromo-6-fluoro-1-methyl-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole, 4-bromo-6-fluoro-1-methyl-
- 4-bromo-6-fluoro-1-methyl-1H-indole
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- Inchi: 1S/C9H7BrFN/c1-12-3-2-7-8(10)4-6(11)5-9(7)12/h2-5H,1H3
- InChI Key: USXJFHNPQWRUSD-UHFFFAOYSA-N
- SMILES: N1(C)C2=C(C(Br)=CC(F)=C2)C=C1
4-bromo-6-fluoro-1-methyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1430-1G |
4-bromo-6-fluoro-1-methyl-1H-indole |
2168784-08-3 | 95% | 1g |
¥ 2,560.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1430-100mg |
4-bromo-6-fluoro-1-methyl-1H-indole |
2168784-08-3 | 95% | 100mg |
¥764.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1430-250mg |
4-bromo-6-fluoro-1-methyl-1H-indole |
2168784-08-3 | 95% | 250mg |
¥1022.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1430-500mg |
4-bromo-6-fluoro-1-methyl-1H-indole |
2168784-08-3 | 95% | 500mg |
¥1708.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1430-1g |
4-bromo-6-fluoro-1-methyl-1H-indole |
2168784-08-3 | 95% | 1g |
¥2559.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1430-100.0mg |
4-bromo-6-fluoro-1-methyl-1H-indole |
2168784-08-3 | 95% | 100.0mg |
¥764.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1430-250.0mg |
4-bromo-6-fluoro-1-methyl-1H-indole |
2168784-08-3 | 95% | 250.0mg |
¥1022.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1430-500.0mg |
4-bromo-6-fluoro-1-methyl-1H-indole |
2168784-08-3 | 95% | 500.0mg |
¥1708.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1430-1.0g |
4-bromo-6-fluoro-1-methyl-1H-indole |
2168784-08-3 | 95% | 1.0g |
¥2559.0000 | 2025-04-11 |
4-bromo-6-fluoro-1-methyl-1H-indole Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 4-bromo-6-fluoro-1-methyl-1H-indole
Introduction to 4-bromo-6-fluoro-1-methyl-1H-indole (CAS No. 2168784-08-3)
4-bromo-6-fluoro-1-methyl-1H-indole, identified by the Chemical Abstracts Service Number (CAS No.) 2168784-08-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole family, a class of molecules known for their diverse biological activities and therapeutic potential. The structural features of 4-bromo-6-fluoro-1-methyl-1H-indole, including the presence of bromine and fluorine substituents, make it a valuable scaffold for the development of novel bioactive agents.
The indole core is a privileged structure in drug discovery, with numerous approved drugs and clinical candidates featuring this motif. Its aromaticity and ability to engage in various non-covalent interactions with biological targets make it an ideal platform for designing molecules with specific pharmacological properties. The introduction of halogen atoms, such as bromine and fluorine, into the indole framework often enhances the metabolic stability, binding affinity, and overall pharmacokinetic profile of the resulting compounds.
In recent years, 4-bromo-6-fluoro-1-methyl-1H-indole has been extensively studied for its potential applications in the development of small-molecule inhibitors targeting a wide range of biological pathways. One of the most promising areas of research involves its use as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively.
Recent studies have highlighted the utility of 4-bromo-6-fluoro-1-methyl-1H-indole in the discovery of novel anticancer agents. The bromine and fluorine substituents on the indole ring facilitate further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in medicinal chemistry to construct complex molecular architectures. These reactions allow for the introduction of diverse pharmacophores, enabling the optimization of potency, selectivity, and drug-like properties.
Moreover, 4-bromo-6-fluoro-1-methyl-1H-indole has been explored as a key intermediate in the synthesis of indole-based antimicrobial agents. Antibiotic resistance remains a major global health challenge, prompting researchers to seek new chemical entities that can combat resistant bacterial strains. The structural versatility of 4-bromo-6-fluoro-1-methyl-1H-indole allows for the design of molecules that can interact with bacterial targets in unique ways, potentially leading to the development of next-generation antibiotics.
The fluorine atom in 4-bromo-6-fluoro-1-methyl-1H-indole is particularly noteworthy due to its ability to modulate drug-receptor interactions through hydrophobic effects and electronic tuning. Fluorinated aromatic compounds often exhibit improved pharmacokinetic profiles, including enhanced oral bioavailability and prolonged half-life. These properties are critical for the development of therapeutics that require multiple daily dosing or have limited systemic exposure.
In addition to its applications in oncology and antimicrobial research, 4-bromo-6-fluoro-1-methyl-1H-indole has shown promise in the development of central nervous system (CNS) drugs. The indole scaffold is well-represented in psychotropic medications, and modifications to this core structure can lead to compounds with altered pharmacological effects. The bromine and fluorine substituents may influence blood-brain barrier penetration and receptor binding affinity, making 4-bromo-6-fluoro-1-methyl-1H-indole a valuable building block for CNS drug discovery.
The synthetic accessibility of 4-bromo-6-fluoro-1-methyl-1H-indole is another factor contributing to its popularity in research settings. The compound can be readily prepared through established synthetic routes, allowing researchers to focus on downstream functionalization without being constrained by complex synthetic challenges. This ease of access facilitates rapid screening and optimization campaigns, accelerating the discovery process.
Recent advances in computational chemistry have further enhanced the utility of 4-bromo-6-fluoro-1-methyl-1H-indole as a drug discovery tool. Molecular modeling techniques can predict how modifications to this scaffold will affect biological activity, enabling researchers to design optimized derivatives with minimal experimental screening. This integration of computational methods with traditional synthetic approaches has streamlined drug development pipelines and improved the efficiency of lead optimization.
In conclusion,4-bromo-6-fluoro-1-methyl-lH-indole (CAS No. 2168784--08--3) is a versatile heterocyclic compound with significant potential in pharmaceutical research. Its structural features make it an excellent scaffold for developing novel bioactive agents targeting various diseases. The ongoing exploration of this compound underscores its importance as a building block in modern drug discovery efforts.
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